molecular formula C14H30N4O6 B1666435 Azido-PEG6-amine CAS No. 957486-82-7

Azido-PEG6-amine

Cat. No. B1666435
M. Wt: 350.41 g/mol
InChI Key: VCQSTKKJKNUQBI-UHFFFAOYSA-N
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Description

Azido-PEG6-amine is a water-soluble heterobifunctional PEG linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Azido-PEG6-amine is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and serves as a non-cleavable 6-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry .


Molecular Structure Analysis

Azido-PEG6-amine has a molecular formula of C14H30N4O6 . It has a molecular weight of 350.4 g/mol .


Chemical Reactions Analysis

Azido-PEG6-amine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG6-amine is a PEG derivative containing an azide group and a free amine group . The hydrophilic PEG spacer increases solubility in aqueous media . It is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

  • Synthesis and Click Chemistry Applications : Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, which include Azide-PEG-NH2. They highlight the synthesis process and the potential for these derivatives in "click" conjugation applications in areas like bioconjugation and material science (Hiki & Kataoka, 2007).

  • Ligand Conjugation to Molecular Probes : Bertozzi and Bednarski (1991) focused on the synthesis of a convenient azido amine linker, demonstrating its use in the synthesis of a carbohydrate-fluorescein conjugate for studying carbohydrate-binding proteins. This shows the utility of Azido-PEG derivatives in the preparation of molecular probes (Bertozzi & Bednarski, 1991).

  • Dynamic Cell Adhesion and Migration : Van Dongen et al. (2013) used cell-repellent APP (azido-[polylysine-g-PEG]) to create substrates for controlled dynamic cell adhesion. This technique has potential applications in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).

  • Biodegradable Delivery Scaffold : Borchmann et al. (2015) introduced a biodegradable delivery scaffold based on poly(lactide)-graft-poly(ethylene glycol) (PLA-g-PEG) using an azido PEG-lactide monomer. This methodology is promising for targeted drug delivery (Borchmann et al., 2015).

  • Hydrogel Preparation and Swelling Properties : Huynh et al. (2013) utilized azido-terminated polymeric crosslinkers, including azido-PEG derivatives, to prepare hydrogels via click chemistry. These hydrogels show potential in drug delivery and tissue engineering (Huynh et al., 2013).

  • PEGylation of Proteins : Deiters et al. (2004) reported a PEGylation methodology using para-azidophenylalanine in yeast, demonstrating the potential of azido groups in bioconjugation and therapeutic protein modification (Deiters et al., 2004).

Safety And Hazards

Azido-PEG6-amine should be handled only by those properly qualified in the handling of potentially hazardous chemicals . Personal protective equipment should be worn, and adequate ventilation should be ensured . It should be stored in closed vessels, refrigerated .

Future Directions

Azido-PEG6-amine is widely used in Click Chemistry . Its easy accessibility and efficient synthesis pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQSTKKJKNUQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399240
Record name Azido-PEG-amine (n=6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG6-amine

CAS RN

957486-82-7
Record name Azido-PEG-amine (n=6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957486-82-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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